molecular formula C14H17N3O3S B2641438 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797159-97-7

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2641438
CAS No.: 1797159-97-7
M. Wt: 307.37
InChI Key: DWRBFMJKORHMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiadiazole Chemistry

The exploration of thiadiazoles began in the late 19th century with the pioneering work of Emil Fischer, who first synthesized 1,3,4-thiadiazole in 1882. The Hantzsch–Widman nomenclature system later standardized the classification of thiadiazole isomers, distinguishing 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles based on the positions of sulfur and nitrogen atoms. Early synthetic methods, such as the Hurd–Mori reaction, enabled the production of 1,2,3-thiadiazoles via cyclization of acyl hydrazones with thionyl chloride. These foundational studies laid the groundwork for understanding the aromaticity and electronic properties of thiadiazoles, which are critical for their pharmacological applications.

Significance of 1,2,3-Thiadiazole in Medicinal Chemistry

1,2,3-Thiadiazoles have emerged as structurally active pharmacophores due to their diverse biological activities. Research highlights their herbicidal, antiviral, and antitumor properties, with derivatives such as 3,4-dichloro-1,2,5-thiadiazole serving as precursors for agrochemicals. The incorporation of the 1,2,3-thiadiazole ring into drug candidates enhances metabolic stability and bioavailability, as evidenced by its presence in clinical agents like cephazolin. Recent studies emphasize the role of sulfur’s lone electron pairs in facilitating interactions with biological targets, making these compounds particularly effective in disrupting microbial and cancer cell pathways.

Research Evolution of Thiadiazole Carboxamide Derivatives

Carboxamide-functionalized thiadiazoles represent a significant advancement in heterocyclic chemistry. The introduction of carboxamide groups at the 5-position of the thiadiazole ring improves hydrogen-bonding capabilities, enhancing target affinity. For example, 2-amino-1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity, with MIC values as low as 20 μg/mL against Staphylococcus aureus and Bacillus subtilis. Modern synthetic strategies, such as copper-catalyzed oxidative heterocyclization, enable efficient construction of carboxamide-thiadiazole hybrids, as demonstrated in the synthesis of polycarpathiamines A and B.

Table 1: Key Carboxamide-Thiadiazole Derivatives and Their Biological Activities

Compound Biological Activity MIC/IC₅₀ (μg/mL) Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amine Antibacterial (Gram-positive) 20–28
Polycarpathiamine A Antifungal 32–42
N-(Adamantyl)-1,3,4-thiadiazole Antitubercular (Mycobacterium) 25 mm inhibition

Current Research Trends in Methoxyphenyl-Substituted Thiadiazoles

Methoxyphenyl substitutions on thiadiazole scaffolds have gained attention for their ability to modulate electronic and steric properties. The methoxy group’s electron-donating effects enhance solubility and membrane permeability, critical for central nervous system (CNS) therapeutics. Recent studies highlight 3-methoxyphenyl derivatives as potent inhibitors of acetylcholinesterase, with IC₅₀ values comparable to rivastigmine. Hybrid molecules combining methoxyphenyl-thiadiazole moieties with fluoroquinolones demonstrate broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa and Aspergillus niger.

Table 2: Methoxyphenyl-Substituted Thiadiazoles and Applications

Substituent Pattern Application Key Finding Reference
3-Methoxyphenyl at C-2 Anticancer (Breast MCF-7 cells) 72% inhibition at 10 μM
4-Methoxyphenyl at C-5 Antiviral (HSV-1) EC₅₀ = 5.8 μM
2-Methoxy-2-(3-methoxyphenyl)ethyl Neuroprotective 80% Aβ fibril inhibition

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-13(21-17-16-9)14(18)15-8-12(20-3)10-5-4-6-11(7-10)19-2/h4-7,12H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRBFMJKORHMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents), and solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Activity Mechanism/Application References
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Target) 1,2,3-Thiadiazole - 4-Methyl
- N-linked 2-methoxy-2-(3-methoxyphenyl)ethyl
Not explicitly reported (inference: potential anticancer activity based on analogues) Hypothesized to target cellular pathways via thiadiazole interactions (e.g., kinase inhibition) N/A
BTP2 (YM-59483) 1,2,3-Thiadiazole - 4-Methyl
- N-linked bis(trifluoromethyl)pyrazole-phenyl
Inhibits calcium release-activated calcium (CRAC) channels Reduces TLR4-mediated ROS, calcium flux, and lung injury in acute lung injury models
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole - 4-Methyl
- Phenyl and carbohydrazide groups
Anticancer (HepG-2: IC50 = 1.61–1.98 µg/mL) Induces apoptosis via mitochondrial pathways
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - 4-Methylphenyl
- Chlorobenzylidene
Insecticidal, fungicidal Disrupts microbial cell membranes or enzyme systems
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives 1,3,4-Thiadiazole - S-alkyl chains
- Carboxamide
Antimicrobial (broad-spectrum) Inhibits bacterial growth via thiol interaction

Key Findings and Structure-Activity Relationships (SAR)

  • The sulfur atom enhances electron-deficient properties, aiding interactions with biological targets . 1,3,4-Thiadiazoles: Preferentially used in antimicrobial agents due to improved stability and membrane penetration .
  • Substituent Effects :

    • Methoxy Groups (Target): The 2-methoxy-2-(3-methoxyphenyl)ethyl chain may improve lipid solubility and blood-brain barrier penetration compared to BTP2’s trifluoromethylpyrazole group, which enhances CRAC channel affinity .
    • Methyl Groups : 4-Methyl substitution (Target, BTP2) likely stabilizes the thiadiazole ring and modulates steric effects for target binding .
  • Biological Activity :

    • Anticancer : Thiazole derivatives (e.g., compound 7b) show potent activity against HepG-2 cells (IC50 ~1.6 µg/mL), suggesting that the thiadiazole core in the target compound may similarly interact with cancer cell pathways .
    • Calcium Modulation : BTP2’s efficacy in reducing ROS and lung injury highlights the therapeutic versatility of thiadiazole-carboxamides .

Mechanistic Divergence

  • Target vs. BTP2 : While both share the 1,2,3-thiadiazole-carboxamide scaffold, BTP2’s bis(trifluoromethyl)pyrazole group confers specificity for CRAC channels, whereas the target compound’s methoxyethyl chain may favor alternative targets (e.g., kinases or GPCRs) .
  • Target vs. 1,3,4-Thiadiazoles : The 1,3,4-isomer’s antimicrobial activity arises from thiol-reactive properties, whereas the 1,2,3-isomer’s compact structure may better fit eukaryotic enzyme active sites .

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent functionalization with the methoxyphenyl group.

Synthetic Route Overview

  • Formation of Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Alkylation : The introduction of the methoxy groups and the ethyl chain is performed using alkyl halides in the presence of a base.
  • Amidation : The final step involves converting the intermediate into the carboxamide form through reaction with an appropriate acid chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising results against various cancer cell lines such as Hep3B (liver), Caco-2 (colorectal), and HeLa (cervical) cells. IC50 values reported for related compounds suggest effective inhibition of cell proliferation at micromolar concentrations .
CompoundCell LineIC50 (µM)Mechanism
2aHep3B1625.8Induction of apoptosis
2bHep3B2340Cell cycle arrest

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties:

  • Bacterial Inhibition : Compounds containing the thiadiazole moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study evaluating various thiadiazole derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against liver cancer cells (Hep3B). The study utilized MTT assays to assess cell viability post-treatment .
  • Antimicrobial Screening : Another research focused on synthesizing new thiadiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound’s synthesis likely involves cyclization of intermediates such as N-(1-isothiocyanato-2-methoxy-2-(3-methoxyphenyl)ethyl)carboxamides with hydrazine derivatives. A common method for thiadiazole derivatives involves refluxing in acetonitrile for 1–3 minutes, followed by cyclization in DMF with iodine and triethylamine to eliminate sulfur . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control to minimize side reactions, and purification via recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer : Confirm structure using:

  • ¹H/¹³C NMR : Look for signals corresponding to the methoxy groups (~δ 3.8–4.0 ppm for OCH₃), thiadiazole ring protons (δ 7.0–8.5 ppm), and carboxamide NH (δ 9–10 ppm, broad) .
  • IR Spectroscopy : Amide C=O stretch (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1450–1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₆H₁₉N₃O₃S: ~333.4 g/mol) and fragmentation patterns reflecting the thiadiazole core .

Q. What in vitro biological screening assays are appropriate for evaluating this compound’s potential therapeutic applications?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on tumor cell lines (e.g., K562 leukemia), with IC₅₀ determination .
  • Kinase Inhibition : Fluorescence-based kinase assays (Src/Abl kinases) due to structural similarity to thiazole-carboxamide kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Answer : Cross-validate using:

  • Purity Analysis : Quantify impurities via HPLC (>95% purity threshold) .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified K562) and control compounds (e.g., imatinib for kinase inhibition) .
  • Solubility Adjustments : Pre-dissolve in DMSO at consistent concentrations (<0.1% final) to avoid solvent-driven artifacts .

Q. What strategies are recommended for in vivo evaluation of this compound’s pharmacokinetics and toxicity?

  • Answer :

  • Pharmacokinetics : Administer orally or intravenously in rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life using LC-MS/MS. Prioritize compounds with >4-hour half-life and bioavailability >20% .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor for thiadiazole-related hepatotoxicity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Answer :

  • Substituent Modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance kinase inhibition .
  • Scaffold Hybridization : Fuse the thiadiazole with pyrimidine or triazole moieties to improve metabolic stability .
  • SAR Validation : Compare IC₅₀ values of analogs in a standardized panel (e.g., NCI-60 cancer cell lines) .

Q. What experimental approaches are critical for assessing this compound’s stability under physiological conditions?

  • Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) and analyze oxidation products (e.g., sulfoxide formation) .
  • Light Sensitivity : Store under UV light (254 nm) and track photodegradation using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.